molecular formula C11H12O B12557522 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene CAS No. 164171-78-2

1-(Cyclobut-1-en-1-yl)-4-methoxybenzene

Cat. No.: B12557522
CAS No.: 164171-78-2
M. Wt: 160.21 g/mol
InChI Key: DHWGKFFHAUXMQD-UHFFFAOYSA-N
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Description

1-(Cyclobut-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by a cyclobutene ring attached to a methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene typically involves the cyclobutenylation of a methoxy-substituted benzene derivative. One common method includes the reaction of cyclobutanone with a methoxybenzene derivative in the presence of a strong base such as n-butyllithium . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be employed under acidic conditions.

Major Products:

    Oxidation: Formation of cyclobutyl ketones or aldehydes.

    Reduction: Formation of 1-(cyclobutyl)-4-methoxybenzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Cyclobut-1-en-1-yl)-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The cyclobutene ring can participate in cycloaddition reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    1-(Cyclobut-1-en-1-yl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxybenzene: Does not contain the cyclobutene ring, leading to different chemical properties and uses.

Uniqueness: 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene is unique due to the presence of both the cyclobutene ring and the methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

164171-78-2

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(cyclobuten-1-yl)-4-methoxybenzene

InChI

InChI=1S/C11H12O/c1-12-11-7-5-10(6-8-11)9-3-2-4-9/h3,5-8H,2,4H2,1H3

InChI Key

DHWGKFFHAUXMQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCC2

Origin of Product

United States

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